molecular formula C25H26N4O4S B295734 (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295734
M. Wt: 478.6 g/mol
InChI Key: UDCBZQNVIQHUGP-OQZKWKKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

The synthesis of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the thiadiazole ring through the reaction of appropriate precursors under controlled conditions.

    Fusion with Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring to form the core structure of the compound.

    Introduction of Substituents: Various substituents, such as the ethoxy, phenoxyethoxy, and isopropyl groups, are introduced through a series of reactions, including nucleophilic substitution and condensation reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the benzylidene or other parts of the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(6Z)-6-{[3-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the nature and position of their substituents, which can lead to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-4-31-21-15-17(10-11-20(21)33-13-12-32-18-8-6-5-7-9-18)14-19-22(26)29-25(27-23(19)30)34-24(28-29)16(2)3/h5-11,14-16,26H,4,12-13H2,1-3H3/b19-14-,26-22?

InChI Key

UDCBZQNVIQHUGP-OQZKWKKUSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4

Origin of Product

United States

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